Methyl 2-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate
Description
Methyl 2-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate (CAS: 811841-45-9) is a boronate ester derivative with the molecular formula C₁₅H₂₁BO₅ (molecular weight: 292.14 g/mol) . Its structure features a phenyl ring substituted with:
- A methoxy group (-OCH₃) at the ortho position (C2),
- A pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the para position (C4),
- An acetate ester (-OAc) at the benzylic position.
This compound is widely utilized as an intermediate in Suzuki-Miyaura cross-coupling reactions due to the reactivity of its boronate group, enabling aryl-aryl bond formation in pharmaceutical and materials science applications .
Properties
Molecular Formula |
C16H23BO5 |
|---|---|
Molecular Weight |
306.2 g/mol |
IUPAC Name |
methyl 2-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate |
InChI |
InChI=1S/C16H23BO5/c1-15(2)16(3,4)22-17(21-15)12-8-7-11(9-14(18)20-6)13(10-12)19-5/h7-8,10H,9H2,1-6H3 |
InChI Key |
QARAPVPUHRWYFE-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CC(=O)OC)OC |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Methyl 2-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate
General Synthetic Strategy
The synthesis typically involves the following key steps:
- Starting from an appropriately substituted aryl precursor (such as 2-methoxy-4-bromophenyl or 2-methoxy-4-hydroxyphenyl derivatives).
- Introduction of the boronate ester group via reaction with pinacol and boron reagents.
- Formation of the methyl 2-phenylacetate moiety through esterification or coupling reactions.
Detailed Preparation Procedure
A representative preparation method is outlined below, based on literature and commercial data:
Step 1: Formation of the Boronate Ester Intermediate
- Starting Material: 4-(hydroxymethyl)phenylboronic acid or a related phenylboronic acid derivative.
- Reagents: Pinacol (4,4,5,5-tetramethyl-1,3,2-dioxaborolane precursor), magnesium sulfate as drying agent.
- Solvent: Acetonitrile.
- Conditions: The mixture is stirred and refluxed at approximately 80°C for 24 hours.
- Workup: After completion, the solvent is evaporated under vacuum. The crude residue is dissolved in dichloromethane and filtered to remove solids.
- Yield: Approximately 85% of the boronate ester intermediate is obtained.
This step converts the boronic acid into the more stable pinacol boronate ester, which is essential for subsequent coupling reactions.
Step 2: Activation and Coupling to Form the Methyl Phenylacetate
- Reagents: N,N'-carbonyldiimidazole is used to activate the hydroxyl group of the intermediate.
- Solvent: Dry dichloromethane.
- Conditions: Stirring at room temperature (about 20°C) for 1–2 hours under an inert nitrogen atmosphere.
- Workup: The reaction mixture is washed with aqueous hydrochloric acid, dried over sodium sulfate, and concentrated under reduced pressure to yield a white solid.
- Yield: Around 85% yield for the activated intermediate.
Following activation, the compound can be coupled with methyl phenylacetate derivatives or undergo further functionalization to install the methyl 2-phenylacetate group.
Step 3: Suzuki-Miyaura Cross-Coupling (Optional for Derivative Formation)
- Reagents: Palladium tetrakis(triphenylphosphine) as catalyst, sodium carbonate as base.
- Solvent: A mixture of water and N,N-dimethylformamide.
- Conditions: Heating at 100°C for 3 hours.
- Workup: After cooling, solvent removal and purification by silica gel chromatography.
- Yield: Approximately 72% for the coupled product.
This step demonstrates the utility of the boronate ester in forming complex biaryl or aryl-heteroaryl systems, confirming the compound’s synthetic value.
Alternative and Related Preparations
Preparation of methyl 2-(2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate from methyl 2-(4-bromo-2-chlorophenyl)acetate and bis(pinacolato)diboron has been reported, indicating the use of diboron reagents for boronate installation under palladium catalysis.
Copper-catalyzed reactions involving substituted phenols and boronic acids have been explored for related methyl 2-arylacetate derivatives, often requiring molecular sieves, acetonitrile solvent, and elevated temperatures (80°C) for extended periods (24 hours).
Summary Table of Preparation Conditions and Yields
| Step | Starting Material / Reagents | Solvent(s) | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 4-(hydroxymethyl)phenylboronic acid, pinacol, MgSO4 | Acetonitrile | Reflux at 80°C for 24 h | 85 | Formation of boronate ester intermediate |
| 2 | Boronate ester intermediate, N,N'-carbonyldiimidazole | Dry dichloromethane | Stir at 20°C under N2 for 1-2 h | 85 | Activation for coupling |
| 3 | Boronate ester, methyl phenylacetate derivative, Pd(PPh3)4, Na2CO3 | DMF / Water | 100°C for 3 h | 72 | Suzuki-Miyaura cross-coupling to form product |
| Alt. | Methyl 2-(4-bromo-2-chlorophenyl)acetate, bis(pinacolato)diboron | Not specified | Palladium catalysis, conditions vary | Not specified | Boronate installation via diboron reagent |
Analytical and Research Notes
The boronate ester formation is typically confirmed by nuclear magnetic resonance spectroscopy and mass spectrometry, showing characteristic signals for the pinacol moiety and aromatic protons.
Reaction times and temperatures are optimized to maximize yield while minimizing side reactions such as hydrolysis or deboronation.
The use of inert atmosphere (nitrogen or argon) is critical during activation steps to prevent moisture or oxygen interference.
Purification is commonly achieved by silica gel chromatography using mixtures of ethyl acetate and hexane as eluents.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate undergoes various types of chemical reactions, including:
Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The boronic ester can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., potassium carbonate) in an inert atmosphere.
Major Products
Oxidation: 2-(2-methoxy-4-boronophenyl)acetic acid.
Reduction: 2-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol.
Substitution: Various biaryl compounds depending on the coupling partner.
Scientific Research Applications
Methyl 2-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of drug candidates and in medicinal chemistry for the modification of drug molecules.
Industry: Applied in the production of polymers and materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism by which Methyl 2-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate exerts its effects is primarily through its ability to participate in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an organohalide to form a new carbon-carbon bond. This process is facilitated by the presence of a base, which helps to activate the boronic ester and stabilize the intermediate species.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds differ in substituent groups, ester moieties, or boron-containing functional groups, which influence their reactivity, solubility, and applications. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Studies
Substituent Effects on Reactivity: Methoxy vs. Ethoxy: The ethoxy variant (CAS 1454928-36-9) exhibits higher solubility in nonpolar solvents, making it preferable for reactions requiring hydrophobic conditions . Fluorine Substitution: The 2-fluoro analog () shows accelerated Suzuki coupling rates due to fluorine’s electron-withdrawing effect, which polarizes the boron-carbon bond .
Ester Group Modifications :
- Ethyl vs. Methyl Esters : Ethyl esters (e.g., CAS 890839-11-9) demonstrate improved stability in basic conditions, critical for multi-step syntheses in medicinal chemistry (e.g., AMPK inhibitor development) .
Boronated Cyclic Systems: Compounds like 4-(1-(6-morpholinopyridin-3-yl)ethyl)phenyl acetate boronate () highlight the integration of boronate esters into complex architectures for targeted protein degradation (e.g., DCAF16 glues) .
Applications in Drug Discovery :
- Analogs such as tert-butyl (S)-2-(2,3,9-trimethyl-4-(pinacol boronate)phenyl)acetate (Int-1, ) are pivotal in synthesizing covalent kinase inhibitors, leveraging boron’s ability to form reversible bonds with biological targets .
Biological Activity
Methyl 2-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate (CAS No. 603122-40-3) is a compound of significant interest due to its potential biological activities. This article summarizes key findings related to its synthesis, biological properties, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 292.14 g/mol. The compound features a dioxaborolane moiety which is known for its role in various chemical reactions and biological activities.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated that it exhibits significant inhibitory effects on various cancer cell lines:
- Breast Cancer : The compound showed potent activity against MDA-MB-231 triple-negative breast cancer cells with an IC50 value of approximately . This indicates strong antiproliferative effects compared to standard chemotherapeutics like 5-Fluorouracil (5-FU), which has higher IC50 values in similar assays .
The mechanism by which this compound exerts its effects may involve the modulation of apoptotic pathways and inhibition of specific kinases. For instance:
- Cell Cycle Arrest : Studies suggest that the compound may induce cell cycle arrest at the G1 phase in cancer cells.
- Apoptosis Induction : It has been shown to increase the expression levels of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2 .
Pharmacokinetics and Toxicology
Pharmacokinetic studies conducted in animal models (Sprague-Dawley rats) reveal that this compound has moderate bioavailability with a maximum concentration () of . The elimination half-life () was found to be favorable for therapeutic application .
Toxicity Studies
Toxicological evaluations indicate acceptable safety profiles at high doses (up to in vivo), suggesting that the compound could be developed further for clinical applications without significant adverse effects observed in preliminary studies .
Comparative Biological Activity Table
| Activity Type | Cell Line / Model | IC50 Value | Reference |
|---|---|---|---|
| Anticancer | MDA-MB-231 (Breast Cancer) | ||
| Antimicrobial | MRSA | ||
| Pharmacokinetics | Sprague-Dawley Rats | ||
| Toxicity | Healthy Mice |
Case Studies
In a recent case study involving the treatment of breast cancer models with this compound:
- Treatment Protocol : Mice were treated with the compound daily for 30 days post tumor inoculation.
- Outcome : Significant reduction in tumor size and improved survival rates were observed compared to control groups treated with saline or standard chemotherapy agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
